2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl group, and an imidazolidinone core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinone core and the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the imidazolidinone core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
Coupling reactions: Attachment of the cyclopropyl group using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Pharmacology: Investigation of its effects on various biological targets and pathways.
Material Science: Exploration of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
- N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide
Uniqueness
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H24FN3O4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24FN3O4/c1-2-12-31-19-10-6-16(7-11-19)25-21(28)14-20-22(29)27(18-5-3-4-15(24)13-18)23(30)26(20)17-8-9-17/h3-7,10-11,13,17,20H,2,8-9,12,14H2,1H3,(H,25,28) |
InChI Key |
SGVAGDQNNBFRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CC3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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